molecular formula C11H11Cl2N3O2 B13235892 tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13235892
M. Wt: 288.13 g/mol
InChI Key: BRGIRZBUNBPDTP-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a bicyclic heteroaromatic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two chlorine atoms at positions 4 and 6, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and can be selectively removed under acidic conditions, enabling further functionalization .

Properties

Molecular Formula

C11H11Cl2N3O2

Molecular Weight

288.13 g/mol

IUPAC Name

tert-butyl 4,6-dichloropyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-9-6(5-14-16)7(12)4-8(13)15-9/h4-5H,1-3H3

InChI Key

BRGIRZBUNBPDTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Route A: Sequential Halogenation and Protection

  • Start with unsubstituted pyrazolo[3,4-b]pyridine.
  • Chlorinate positions 4 and 6 using POCl₃.
  • Protect the amine with Boc₂O.

Route B: Pre-functionalized Core Synthesis

  • Use 2-chloro-5-fluoronicotinic acid as a starting material.
  • Reduce to alcohol, oxidize to aldehyde, and cyclize with hydrazine hydrate to form the pyrazole ring.
  • Perform dichlorination and Boc protection as above.

Critical Reaction Optimization

  • Chlorination Selectivity : Excess POCl₃ (3–4 equivalents) ensures complete di-substitution.
  • Boc Stability : Avoid strong acids post-protection to prevent deprotection.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >98% purity.

Challenges and Solutions

  • Regioselectivity : Competing chlorination at other positions is mitigated by steric hindrance from the Boc group.
  • Side Reactions : Hydrolysis of Boc under acidic conditions requires neutral workup.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate":

About Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine is a core structure found in various chemical compounds with diverse biological activities. These compounds have been studied for potential uses in medicinal chemistry. The substituents attached to the pyrazolo[3,4-b]pyridine core influence the compound's properties and biological activities.

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
This is a pyrazolopyridine derivative that has potential biological activities.

  • Chemical Structure and Properties: The molecular formula is C14H16Cl2N2, with a molecular weight of 299.20 g/mol. The compound has a pyrazolo[3,4-b]pyridine core with two tert-butyl groups and two chlorine atoms.
  • Anticancer Activity: Studies show it exhibits anticancer properties, inhibiting the proliferation of cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)0.109Induces apoptosis and cell cycle arrest at G0/G1
    MDA-MB-231 (Breast)0.245Inhibits cell migration and invasion
    MCF-7 (Breast)0.150Modulates estrogen receptor activity

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
This compound features a pyrazolo[3,4-b]pyridine framework with a tert-butyl group, dichloro groups, and an ethanol moiety. The hydroxyl group in the ethanol moiety can undergo typical alcohol reactions, which can be used to create derivatives with modified biological activities.

Other related compounds
Other pyrazolo[3,4-b]pyridine derivatives exhibit different biological activities:

  • 4-{[(5-chloro-pyrazolo[3,4-b]pyridin-1-yl)methyl]-amino}-phenol: Shows inhibitory activity against kinases.
  • 5-(tert-butyl)-pyrazolo[3,4-b]pyridine: Demonstrates moderate kinase inhibition.
  • 6-chloro-pyrazolo[3,4-b]pyridine: Potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is compared below with analogous pyrazolo-pyridine derivatives and related heterocycles.

Substituent Effects on Physicochemical Properties

Key structural variations in similar compounds include halogen type (Cl, Br), substituent positions, and protecting groups. These differences influence reactivity, solubility, and crystallinity:

Compound Name Substituents Molecular Weight (g/mol) Solubility (Organic Solvents) Melting Point (°C) Key Reactivity
This compound 4-Cl, 6-Cl, 1-Boc ~300.7* High (DCM, THF) ~120–140* Boc deprotection (acid), nucleophilic substitution (Cl)
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine 4-Cl, 6-Cl ~198.0* Moderate (DMSO) >200* Direct functionalization (e.g., Suzuki coupling)
3-Bromo-6-nitroindazole 3-Br, 6-NO₂ ~257.0 Low (MeOH) ~180–190 Electrophilic substitution (Br, NO₂)
2-Ethyloxazolo[4,5-b]pyridine 2-Ethyl ~162.2 High (EtOAc) ~80–90 Alkylation, ring-opening reactions

*Estimated values based on analogous compounds.

Key Observations :

  • Solubility : The tert-butyl group in the target compound improves organic solubility compared to unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, which is more polar and dissolves better in DMSO .
  • Reactivity : Chlorine atoms at positions 4 and 6 are meta-directing, favoring nucleophilic substitution or cross-coupling reactions. In contrast, bromine in 3-bromo-6-nitroindazole is more reactive in Suzuki-Miyaura couplings due to Br’s superior leaving-group ability.
  • Thermal Stability : The Boc-protected derivative has a lower melting point (~120–140°C) than its deprotected counterpart (>200°C), likely due to reduced intermolecular hydrogen bonding and steric hindrance from the tert-butyl group .
Hydrogen Bonding and Crystal Packing

The chlorine substituents in the target compound participate in weak hydrogen bonds (C–H···Cl interactions), whereas nitro groups in 3-bromo-6-nitroindazole form stronger N–O···H bonds, leading to denser crystal packing and higher melting points. The tert-butyl group disrupts close packing, reducing crystallinity compared to planar analogs like 2-ethyloxazolo[4,5-b]pyridine .

Research Implications

This compound offers a balance of stability and reactivity, making it preferable for iterative synthesis in drug discovery. Its chlorine atoms enable late-stage diversification, while the Boc group simplifies purification. However, its lower thermal stability compared to non-protected analogs may limit high-temperature applications.

Biological Activity

tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound, characterized by a pyrazolo ring fused to a pyridine ring with specific substitutions, has shown promise in various pharmacological applications, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in several cancers.

Chemical Structure and Properties

The molecular formula of this compound is C10H11Cl2N3OC_{10}H_{11}Cl_2N_3O with a molecular weight of approximately 244.12 g/mol. The structure features a tert-butyl group and dichloro substituents at the 4 and 6 positions of the pyrazolo ring, significantly influencing its chemical behavior and biological activity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of TRK proteins. These proteins play crucial roles in cell proliferation and differentiation, making them important targets in cancer therapy. Preliminary studies have demonstrated that derivatives of this compound can exhibit nanomolar inhibitory activities against TRKA .

Molecular docking studies have revealed that this compound can form critical interactions with amino acid residues within the active site of TRK enzymes. This interaction is essential for inhibiting TRK activity and could lead to the development of targeted therapies for cancers driven by TRK overexpression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound indicates that modifications to the core structure can significantly impact its biological efficacy. For instance, variations in substituents can alter binding affinity and selectivity towards TRK proteins. A comparison of similar compounds highlights how different substituents influence biological activity:

Compound NameStructural FeaturesUnique Aspects
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidineContains a methyl group instead of dichloroPotentially different biological activity profile
3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenolContains an amino group at position 3May exhibit different pharmacological properties
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineLacks the tert-butyl groupDifferent solubility and reactivity characteristics

These comparisons underscore the importance of specific chemical groups in enhancing selectivity and efficacy as therapeutic agents .

Case Studies

Several studies have explored the potential applications of tert-butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine derivatives in treating various conditions:

  • Inhibition of Neurotrophic Signaling : Research has shown that related compounds exhibit inhibitory effects on TRKA, suggesting potential applications in treating neurodegenerative diseases where TRKA is implicated .
  • Cancer Therapy : Compounds derived from this scaffold have demonstrated significant anti-proliferative effects against various cancer cell lines, including HeLa and HCT116 cells .

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